molecular formula C9H13BrN2 B12881145 3-Bromo-1-cyclohexyl-1H-pyrazole

3-Bromo-1-cyclohexyl-1H-pyrazole

Cat. No.: B12881145
M. Wt: 229.12 g/mol
InChI Key: DAUKXRLXXKVHRJ-UHFFFAOYSA-N
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Description

3-Bromo-1-cyclohexyl-1H-pyrazole is a chemical compound with the molecular formula C9H13BrN2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-cyclohexyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of cyclohexylhydrazine with 3-bromo-1-propyne under suitable conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol and a catalyst like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would likely include the use of automated reactors to control temperature, pressure, and reaction time precisely. The purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-cyclohexyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-1-cyclohexyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-cyclohexyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the cyclohexyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-cyclohexyl-1H-pyrazole is unique due to the presence of both the bromine atom and the cyclohexyl group. This combination imparts specific chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

3-bromo-1-cyclohexylpyrazole

InChI

InChI=1S/C9H13BrN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

DAUKXRLXXKVHRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=CC(=N2)Br

Origin of Product

United States

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